molecular formula C8H9BrOS B2940674 4-Bromo-5-propylthiophene-2-carbaldehyde CAS No. 938006-81-6

4-Bromo-5-propylthiophene-2-carbaldehyde

Cat. No.: B2940674
CAS No.: 938006-81-6
M. Wt: 233.12
InChI Key: RVPKRYDGRCPACY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-propylthiophene-2-carbaldehyde typically involves the bromination of 5-propylthiophene-2-carbaldehyde. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or chloroform . The reaction conditions often require a controlled temperature to ensure selective bromination at the desired position on the thiophene ring.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is typically achieved through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-propylthiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-5-propylthiophene-2-carbaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-5-propylthiophene-2-carbaldehyde depends on its application. In organic synthesis, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. The bromine atom can participate in substitution reactions, making the compound a versatile intermediate .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-5-methylthiophene-2-carbaldehyde: Similar structure but with a methyl group instead of a propyl group.

    5-Bromo-2-thiophenecarboxaldehyde: Lacks the propyl group, making it less sterically hindered.

    4-Chloro-5-propylthiophene-2-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

4-Bromo-5-propylthiophene-2-carbaldehyde is unique due to the combination of the bromine atom, propyl group, and aldehyde functional group on the thiophene ring. This combination provides a unique reactivity profile, making it a valuable intermediate in organic synthesis and material science .

Properties

IUPAC Name

4-bromo-5-propylthiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrOS/c1-2-3-8-7(9)4-6(5-10)11-8/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPKRYDGRCPACY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=C(S1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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